4-(2-Aminophenyl)morpholin-3-one
Description
Properties
IUPAC Name |
4-(2-aminophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYISYUMOZZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to form nitro morpholinone.
Industrial Production Methods
For industrial-scale production, a novel process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst. This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst, followed by a one-pot transformation to this compound through hydrogenation .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, such as the one involving Pd-C and hydrogen, are common for this compound.
Substitution: The aminophenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Sodium or calcium hypochlorite is commonly used as an oxidizing agent.
Reduction: Palladium on carbon (Pd-C) and hydrogen are typical reagents for reduction reactions.
Substitution: Various catalysts and bases, such as phenylboronic acid and sodium hydride, are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a key intermediate in the production of anticoagulant drugs like rivaroxaban.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of rivaroxaban, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key morpholin-3-one derivatives include:
Key Observations:
- Thermal Stability: The nitro derivative has a higher predicted boiling point (516.8°C) than the amino variant (502.3°C), attributed to stronger intermolecular interactions in nitro compounds .
Biological Activity
4-(2-Aminophenyl)morpholin-3-one (CAS No. 1082588-73-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.21 g/mol
- CAS Number : 1082588-73-5
The compound features a morpholine ring substituted with an amino group on the phenyl moiety, which contributes to its unique biological properties.
This compound primarily acts as an inhibitor of Factor Xa (fXa) , a crucial enzyme in the coagulation cascade.
Mode of Action
- It functions as a P4-ligand within the enzyme pocket of Factor Xa, leading to inhibition of the coagulation pathway. This mechanism is similar to that of established anticoagulants like rivaroxaban.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and predictable absorption characteristics, which are essential for therapeutic applications. This profile indicates that the compound may exhibit similar pharmacokinetic properties to rivaroxaban, which is widely used in clinical settings for anticoagulation.
Anticoagulant Properties
Research indicates that this compound effectively inhibits Factor Xa, leading to decreased thrombin generation and reduced clot formation. This activity positions it as a candidate for further development into anticoagulant therapies .
Other Biological Activities
In addition to its anticoagulant effects, preliminary studies suggest that the compound may interact with various biomolecules, potentially influencing other biochemical pathways:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which are critical in regulating cell growth and proliferation. This could imply potential anticancer properties.
- Enzyme Inhibition : There is ongoing research into its role as an enzyme inhibitor beyond coagulation pathways, particularly concerning tyrosinase inhibition involved in melanin synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticoagulant Efficacy : A study demonstrated that the compound significantly reduced thrombus formation in animal models when administered at therapeutic doses.
- Cancer Research : Investigations into its role as a protein kinase inhibitor revealed promising results in cell line studies, suggesting potential applications in cancer therapy.
- Comparative Studies : Comparative analyses with structurally similar compounds (e.g., 4-(4-Aminophenyl)morpholin-3-one) have shown that variations in substitution patterns can lead to differences in biological activity and potency .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Factor Xa Inhibition | P4-ligand binding | |
| Potential Anticancer Activity | Protein kinase inhibition | |
| Enzyme Inhibition | Tyrosinase inhibition |
Q & A
Q. What are the key synthetic routes for 4-(2-Aminophenyl)morpholin-3-one, and how are reaction conditions optimized?
The synthesis typically involves reducing nitro-substituted precursors (e.g., 4-(2-nitrophenyl)morpholin-3-one) via catalytic hydrogenation. Optimal conditions include using palladium-on-carbon (Pd/C) or Raney nickel as catalysts, hydrogen gas (1–3 atm), and polar aprotic solvents like methanol or ethanol at 50–80°C. Reaction monitoring via TLC or HPLC ensures complete nitro-to-amine conversion . For regioselective coupling, intermediates like this compound can react with electrophiles (e.g., triazine derivatives) under basic conditions (K₂CO₃ or Et₃N) in acetone or THF at 0–25°C .
Q. How is this compound characterized structurally and functionally?
Characterization involves:
- Spectroscopy : FT-IR confirms amine (-NH₂) and carbonyl (C=O) groups. NMR (¹H/¹³C) resolves aromatic protons and morpholinone ring geometry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Determines stereochemistry and crystal packing, critical for structure-activity studies .
Q. What are the common reactions of this compound in organic synthesis?
The amine group undergoes nucleophilic substitution (e.g., with acyl chlorides or sulfonyl chlorides) in dichloromethane (DCM) under mild conditions (0–25°C). The morpholinone ring participates in ring-opening reactions with strong bases (e.g., LHMDS) or electrophiles, forming intermediates for heterocyclic scaffolds .
Advanced Research Questions
Q. How are impurities like dimeric byproducts formed during synthesis, and how are they controlled?
Impurities such as dimeric adducts (e.g., IMP-20.15/2.57) arise from intermolecular reactions between intermediates under basic conditions. Mitigation strategies include:
Q. What computational methods predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors), guiding derivatization for enhanced binding affinity .
Q. How do reaction conditions influence stereochemical outcomes in morpholinone derivatives?
Stereoselective synthesis requires chiral catalysts (e.g., (R)-BINAP) or enantiopure starting materials. For example, (6R)-configured derivatives are synthesized via asymmetric hydrogenation (≥95% ee) using Rh(I) catalysts. Solvent polarity (e.g., THF vs. DMF) and temperature (−70°C for kinetic control) further refine stereoselectivity .
Q. Which advanced analytical techniques optimize purity and stability assessments?
- HPLC-DAD-MS : Validates purity (>98%) and detects trace impurities (LOQ ≤0.1%).
- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways (e.g., oxidation of the amine group).
- Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations (e.g., inert atmosphere, −20°C) .
Methodological Notes
- Synthetic Optimization : Prioritize eco-friendly solvents (e.g., ethanol over DMF) and catalytic systems to align with green chemistry principles .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ChemDraw) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
